Raney nickel is a fine-grained solid catalyst composed primarily of nickel derived from a nickel-aluminium alloy. [] It is widely used in organic chemistry for hydrogenation reactions. [] Discovered in 1926 by American engineer Murray Raney, [] it finds application in numerous industrial processes and research projects. [] Raney nickel belongs to the class of heterogeneous catalysts, meaning it exists in a different phase than the reactants it facilitates. []
Nickel is predominantly found in the Earth's crust as part of various mineral ores, including sulfides (such as pentlandite) and oxides (like garnierite). The major sources of nickel extraction include regions such as Canada, New Caledonia, Western Australia, and Russia. Nickel compounds are classified based on their solubility and oxidation states, with nickel(II) being the most common oxidation state encountered in compounds .
Nickel can be synthesized through several methods:
The extraction process often involves multiple steps:
Nickel typically forms two common oxidation states: +2 and +3. The molecular structure of nickel compounds often features octahedral coordination geometry around the nickel ion, particularly in its +2 state. For example, the hexaaqua complex is a well-known structure where six water molecules coordinate to a central nickel ion.
Nickel compounds participate in various chemical reactions:
Nickel's reactivity varies significantly between its oxidation states, with nickel(II) salts being more stable and commonly encountered than those of nickel(III). The formation of coordination complexes is particularly significant in catalysis and industrial processes .
Nickel compounds act through various mechanisms depending on their application:
Research indicates that nickel's catalytic properties stem from its ability to donate electrons easily due to its electronic configuration, which allows it to participate effectively in redox reactions .
Relevant data shows that soluble nickel compounds like nickel sulfate are used extensively in electroplating due to their favorable properties .
Nickel has numerous scientific and industrial applications:
Nickel's cosmological journey begins in stellar nucleosynthesis, where supernova explosions forge elements heavier than iron. Meteoritic evidence reveals that nickel-iron alloys constitute approximately 10% of iron meteorites, reflecting their prevalence in early solar system material [2] [8]. This extraterrestrial heritage extends to Earth's internal structure, where geophysical models indicate that nickel-iron alloys dominate the planet's core, comprising 5–15% of the outer core and up to 20% of the inner core [2].
Within Earth's mantle, nickel exhibits strongly compatible behavior during partial melting, concentrating primarily in ultramafic rocks. The upper mantle averages 2,000 μg/g nickel, with olivine serving as the dominant host mineral (≈3,000 μg/g) due to ionic substitution of Ni²⁺ for Mg²⁺ in octahedral sites [3]. Isotopic studies reveal subtle fractionation patterns: mantle peridotites exhibit δ⁶⁰Ni values ranging from –0.12‰ to +0.34‰ (mean 0.23‰ ±0.13‰), controlled by mineral-specific partitioning where olivine and orthopyroxene are isotopically lighter than clinopyroxene and garnet [3].
Table 1: Stable Nickel Isotopes in Terrestrial Systems
Isotope | Natural Abundance (%) | Nuclear Properties |
---|---|---|
⁵⁸Ni | 68.077 | Stable |
⁶⁰Ni | 26.10 | Stable; daughter product of extinct ⁶⁰Fe (t₁/₂=2.6 Ma) |
⁶¹Ni | 1.13 | Stable |
⁶²Ni | 3.59 | Highest binding energy per nucleon (8.7946 MeV) |
⁶⁴Ni | 0.91 | Stable |
Scientific isolation occurred in 1751 when Swedish mineralogist Axel Fredrik Cronstedt extracted nickel from niccolite (NiAs) ore from the cobalt mines of Los, Hälsingland. His initial misidentification as a copper mineral was corrected by 1754, though contemporaries disputed nickel's elemental status until Torbern Bergman isolated pure nickel in 1775 [1] [8]. The 19th century witnessed nickel's industrial emergence: Ludwig Mond's 1890 development of the carbonyl process (Ni + 4CO → Ni(CO)₄) enabled efficient purification, forming the foundation of Imperial Chemical Industries and catalyzing nickel's integration into alloys [1]. By 1857, the United States introduced nickel-copper alloy coins, followed by Switzerland's pure nickel coins in 1881 [4] [6].
Nickel's physical properties—high melting point (1,453°C), corrosion resistance, and ferromagnetism—underpin its industrial indispensability. The 20th century saw stainless steel (65% nickel consumption) dominate applications, particularly Fe-Cr-Ni alloys containing 8–12% nickel for enhanced corrosion resistance [1] [6]. Concurrently, specialized alloys emerged:
The ongoing Fourth Industrial Revolution amplifies nickel's energy transition role. Lithium-ion batteries increasingly adopt nickel-rich cathodes (NMC811, NCA) where nickel boosts energy density (≥200 Wh/kg) and reduces cobalt dependency [5] [9]. Electric vehicle (EV) batteries consumed 16% of global nickel in 2023, projected to reach 41% by 2030, driven by legislation like the EU's 2035 zero-emission vehicle mandate [5] [9].
Table 2: Nickel Production and Application in the Energy Transition
Parameter | Current (2023–2024) | Projection (2030–2040) |
---|---|---|
Global Production | 3.6 million tonnes/yr | >5 million tonnes/yr |
Indonesian Dominance | 50% global output | Expansion constrained |
EV Battery Demand | 16% of total consumption | 41% of total consumption |
Recycled Nickel Supply | 40% from scrap | 254,000 tonnes/yr from spent EV batteries |
Table 3: Nickel Allocation Across Industries
Sector | Nickel Allocation (%) | Key Applications |
---|---|---|
Stainless Steel Production | 65 | Architecture, cookware, chemical plants |
Batteries | 16 | EV cathodes, grid storage |
Alloyed & Non-Ferrous Metals | 7 | Monel, Invar, turbine blades |
Electroplating | 5 | Corrosion-resistant coatings |
Foundries & Other | 7 | Catalysts, coins, space alloys |
Geopolitically, nickel supply faces concentration risks: Indonesia (50% production), Philippines, Russia, Australia, and Brazil control >84% of reserves [5] [9]. Environmental pressures necessitate innovation: coal-powered Indonesian laterite processing emits 40–100 kg CO₂/kg nickel versus <10 kg for sulfide ores [9]. Circular economy strategies are emerging, leveraging nickel's infinite recyclability—68% recovery from end-of-life products could supply 7% of 2030 demand via urban mining [6] [9].
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